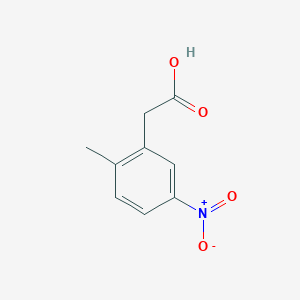

2-(2-Methyl-5-nitrophenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methyl-5-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6-2-3-8(10(13)14)4-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSRJKWRJVUXSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625915 | |

| Record name | (2-Methyl-5-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287119-83-9 | |

| Record name | (2-Methyl-5-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 2-(2-Methyl-5-nitrophenyl)acetic acid

Executive Summary

This technical guide provides a detailed, field-proven methodology for the synthesis, purification, and comprehensive characterization of 2-(2-Methyl-5-nitrophenyl)acetic acid, a valuable building block in medicinal chemistry and materials science. Moving beyond a simple recitation of steps, this document elucidates the causal-driven logic behind strategic synthetic decisions, from precursor selection to reaction conditions. We present a robust three-step synthetic pathway starting from 2-methyl-5-nitrotoluene, detailing protocols for benzylic bromination, nucleophilic cyanation, and subsequent nitrile hydrolysis. Each stage is supported by mechanistic insights and practical considerations for maximizing yield and purity. The guide culminates in a full characterization suite, including predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) and safety protocols, to ensure the unambiguous identification and safe handling of the target compound. This document is intended for researchers, chemists, and drug development professionals seeking an authoritative and practical resource for the preparation of this important chemical intermediate.

Introduction: Strategic Importance of this compound

This compound, with the molecular formula C₉H₉NO₄ and CAS Registry Number 287119-83-9, is a substituted phenylacetic acid derivative of significant interest.[1] Its structural architecture, featuring a carboxylic acid moiety, a sterically differentiated methyl group, and a versatile nitro group, makes it a highly valuable synthon.

The true value of this molecule lies in its potential for chemical elaboration:

-

The nitro group is a cornerstone functional group in medicinal chemistry. It can be readily reduced to an amine, which serves as a handle for amide bond formation, sulfonylation, or diazotization, opening pathways to a vast array of heterocyclic systems.

-

The carboxylic acid provides a reactive site for esterification or amidation, enabling linkage to other molecules or pharmacophores.

-

The specific ortho-methyl and meta-nitro substitution pattern provides regiochemical control in subsequent aromatic substitution reactions and influences the conformational properties of downstream products.

Nitrophenylacetic acids, in general, are recognized precursors for synthesizing biologically active heterocycles and are used in the development of novel therapeutics, including enzyme inhibitors and anticancer agents.[2][3] This guide provides a reliable and well-vetted pathway to access this specific isomer in high purity.

Synthetic Strategy: A Logic-Driven Approach

A robust synthesis demands a strategy that is not only efficient but also minimizes difficult purification steps. A retrosynthetic analysis of the target molecule suggests several potential starting points.

A common temptation is the direct nitration of 2-methylphenylacetic acid. However, this approach is fraught with challenges. The competing directing effects of the ortho, para-directing methyl group and the meta-directing (deactivating) acetic acid substituent would inevitably lead to a mixture of isomers, including the 3-nitro and 5-nitro products, which would be difficult to separate.

Therefore, a more prudent and controllable strategy begins with a precursor where the relative positions of the methyl and nitro groups are already established. 2-Methyl-5-nitrotoluene is the ideal starting material. From here, the synthetic challenge is reduced to the selective elaboration of the benzylic methyl group into an acetic acid moiety. This is efficiently achieved via a three-step sequence: benzylic bromination, cyanation, and nitrile hydrolysis.

The overall workflow is depicted below.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Safety Preamble: All operations must be conducted in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves, is mandatory. Concentrated acids and sodium cyanide are highly toxic and corrosive; handle with extreme caution.[4][5][6]

Step 1: Benzylic Bromination of 2-Methyl-5-nitrotoluene

Principle & Rationale: This reaction proceeds via a free-radical mechanism. N-Bromosuccinimide (NBS) serves as a source of a low concentration of bromine radicals, which are initiated by a radical initiator like azobisisobutyronitrile (AIBN). This method is highly selective for the benzylic position due to the resonance stabilization of the resulting benzyl radical, leaving the aromatic ring untouched. Carbon tetrachloride (CCl₄) is a classic solvent for this reaction, though safer alternatives like acetonitrile can also be considered.

Protocol:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-5-nitrotoluene (10.0 g, 66.1 mmol).

-

Add carbon tetrachloride (100 mL), followed by N-Bromosuccinimide (12.9 g, 72.7 mmol, 1.1 eq).

-

Add AIBN (0.22 g, 1.32 mmol, 0.02 eq) as the radical initiator.

-

Heat the mixture to reflux (approx. 77 °C) with vigorous stirring. The reaction can be monitored by TLC (e.g., 9:1 Hexanes:EtOAc) for the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

-

Once complete, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the succinimide byproduct.

-

Filter the mixture through a Büchner funnel and wash the solid succinimide with a small amount of cold CCl₄.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude 2-methyl-5-nitrobenzyl bromide is typically an oil or low-melting solid and is often used in the next step without further purification.

Step 2: Cyanation of 2-Methyl-5-nitrobenzyl bromide

Principle & Rationale: This is a classic nucleophilic substitution (Sₙ2) reaction. The highly nucleophilic cyanide ion (CN⁻) displaces the bromide leaving group. A polar aprotic solvent like dimethyl sulfoxide (DMSO) is ideal as it solvates the cation (Na⁺) but not the anion (CN⁻), enhancing the nucleophilicity of the cyanide and accelerating the reaction.

Protocol:

-

Caution: Sodium cyanide is extremely toxic. Handle only in a fume hood and have a cyanide quench solution (e.g., alkaline hypochlorite) available.

-

In a 250 mL round-bottom flask, dissolve sodium cyanide (3.9 g, 79.4 mmol, 1.2 eq) in DMSO (80 mL).

-

To this stirring solution, add the crude 2-methyl-5-nitrobenzyl bromide from the previous step, dissolved in a minimal amount of DMSO (approx. 20 mL), dropwise over 20 minutes. An exotherm may be observed; maintain the temperature below 40 °C using a water bath if necessary.

-

Stir the reaction mixture at room temperature for 3-5 hours. Monitor reaction completion by TLC.

-

Pour the reaction mixture into 400 mL of ice-cold water with stirring. A precipitate of the product, 2-(2-methyl-5-nitrophenyl)acetonitrile, should form.

-

Collect the solid product by vacuum filtration, wash thoroughly with water to remove residual DMSO and salts, and air-dry. The crude nitrile can be purified by recrystallization from ethanol/water if desired.

Step 3: Hydrolysis of 2-(2-Methyl-5-nitrophenyl)acetonitrile

Principle & Rationale: The hydrolysis of a nitrile to a carboxylic acid can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, as detailed here, is highly effective and avoids potential side reactions associated with the nitro group under strongly basic conditions. The reaction proceeds through initial protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an imidic acid, which tautomerizes to an amide. The amide is then further hydrolyzed to the carboxylic acid and an ammonium salt. This protocol is adapted from a robust procedure for a similar substrate.[7]

References

A Comprehensive Technical Guide to the Spectroscopic Analysis of 2-(2-Methyl-5-nitrophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methyl-5-nitrophenyl)acetic acid, a substituted aromatic carboxylic acid, presents a unique molecular architecture of interest in synthetic chemistry and drug discovery. Its structure, featuring a phenyl ring with methyl, nitro, and acetic acid functionalities, gives rise to a distinct spectroscopic fingerprint. This guide provides an in-depth exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this specific molecule are not publicly available, this document will leverage data from closely related isomers and analogous structures to provide a robust predictive analysis. This approach not only offers valuable insights into the spectral characteristics of the target molecule but also serves as a practical framework for the spectroscopic analysis of similarly substituted aromatic compounds.

The structural formula of this compound is C₉H₉NO₄, with a molecular weight of 195.17 g/mol .[1][2] Understanding its spectroscopic profile is crucial for its identification, purity assessment, and elucidation of its role in chemical reactions.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, we can predict the key features of its ¹H and ¹³C NMR spectra by analyzing the electronic environment of each nucleus.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the acetic acid moiety, the methyl protons, and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | > 10 | Singlet (broad) | 1H |

| Aromatic (H-6) | ~8.0-8.2 | Doublet | 1H |

| Aromatic (H-4) | ~7.8-8.0 | Doublet of doublets | 1H |

| Aromatic (H-3) | ~7.3-7.5 | Doublet | 1H |

| Methylene (-CH₂-) | ~3.7-3.9 | Singlet | 2H |

| Methyl (-CH₃) | ~2.4-2.6 | Singlet | 3H |

Disclaimer: These are predicted values and may vary based on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the substituents on the aromatic ring.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | ~170-175 |

| Aromatic (C-5, attached to NO₂) | ~145-150 |

| Aromatic (C-1, attached to CH₂) | ~135-140 |

| Aromatic (C-2, attached to CH₃) | ~130-135 |

| Aromatic (C-6) | ~125-130 |

| Aromatic (C-4) | ~120-125 |

| Aromatic (C-3) | ~115-120 |

| Methylene (-CH₂-) | ~35-40 |

| Methyl (-CH₃) | ~15-20 |

Disclaimer: These are predicted values and may vary based on the solvent and experimental conditions.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the internal standard or the residual solvent peak.

-

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the O-H and C=O stretching of the carboxylic acid, the N-O stretching of the nitro group, and the C-H and C=C vibrations of the aromatic ring and alkyl groups.

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1520 and ~1350 | Asymmetric and Symmetric N-O stretch | Nitro Group |

| ~3000-3100 | C-H stretch | Aromatic |

| ~2850-2960 | C-H stretch | Methyl/Methylene |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

Disclaimer: These are predicted values and may vary based on the sampling method (e.g., KBr pellet, ATR).

Experimental Protocol for IR Data Acquisition

A common and straightforward method for acquiring the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Preparation:

-

Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR setup.

-

-

Sample Application:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

The resulting spectrum is typically displayed in terms of transmittance or absorbance.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, Electron Ionization (EI) would likely be used.

The mass spectrum is expected to show a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (195.17). The fragmentation pattern will be influenced by the stability of the resulting carbocations and neutral fragments.

Table 4: Predicted Key Fragments in the Mass Spectrum

| m/z | Proposed Fragment | Notes |

| 195 | [C₉H₉NO₄]⁺ | Molecular ion (M⁺) |

| 150 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 134 | [M - COOH - O]⁺ or [M - NO₂ - H]⁺ | Further fragmentation |

| 104 | [C₇H₆O]⁺ | Possible rearrangement and fragmentation |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for toluene derivatives |

| 45 | [COOH]⁺ | Carboxylic acid fragment |

Disclaimer: The relative intensities of the peaks will depend on the ionization energy and the specific mass spectrometer used.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

-

Ionization:

-

Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

-

Mass Analysis:

-

The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The abundance of each ion is recorded, generating a mass spectrum.

-

Visualizing Spectroscopic Relationships

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the molecular structure and its expected spectral features.

Caption: Workflow for Spectroscopic Analysis.

Caption: Structure-Spectra Correlation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By understanding the expected NMR, IR, and MS data, researchers can more effectively identify and characterize this compound in their synthetic and analytical endeavors. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. As with any predictive analysis, experimental verification remains the gold standard, and it is hoped that this guide will serve as a valuable resource for those working with this and related molecules.

References

An In-depth Technical Guide to 2-(2-Methyl-5-nitrophenyl)acetic Acid (CAS Number: 287119-83-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical research and fine chemical synthesis, nitrophenylacetic acid derivatives serve as versatile building blocks. This technical guide provides a comprehensive overview of 2-(2-Methyl-5-nitrophenyl)acetic acid, a compound identified by the CAS number 287119-83-9. While this specific isomer is not as extensively documented in publicly accessible literature as some of its counterparts, this guide synthesizes available data, draws logical inferences from related compounds, and presents a framework for its safe handling, potential applications, and synthesis. The information herein is intended to empower researchers with the foundational knowledge required to explore the utility of this molecule in their scientific endeavors.

Chemical Identity and Physicochemical Properties

This compound is a nitroaromatic carboxylic acid. Its core structure consists of a phenylacetic acid backbone with a methyl and a nitro group substituted on the benzene ring at positions 2 and 5, respectively.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 287119-83-9 | [1] |

| IUPAC Name | This compound | |

| Synonyms | 2-Methyl-5-nitrophenylacetic acid, Benzeneacetic acid, 2-Methyl-5-nitro- | [1] |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in organic solvents |

Synthesis and Reaction Pathways

The synthesis of this compound is not explicitly described in readily available scientific literature. However, a common and well-established method for the synthesis of nitrophenylacetic acids is the nitration of the corresponding phenylacetic acid derivative. The following experimental protocol is adapted from a patent describing the synthesis of a closely related isomer, 2-methyl-3-nitrophenylacetic acid, and serves as a representative procedure for the synthesis of nitro-substituted phenylacetic acids.[2]

Representative Experimental Protocol: Nitration of a Substituted Phenylacetic Acid

Objective: To synthesize a nitrophenylacetic acid derivative via electrophilic aromatic substitution.

Materials:

-

2-Methylphenylacetic acid (or the appropriate precursor)

-

Acetic anhydride

-

Dichloromethane

-

98% Nitric acid

-

Reaction flask with a stirrer and thermometer

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a reaction flask equipped with a stirrer and thermometer, add 20g (0.133 mol) of 2-methylphenylacetic acid, 15g (0.147 mol) of acetic anhydride, and 20 mL of dichloromethane.[2]

-

Cool the stirred mixture to 0°C using an ice bath.[2]

-

Slowly add 13.4g (0.212 mol) of 98% nitric acid dropwise to the reaction mixture, maintaining the temperature between 0°C and 5°C.[2]

-

After the addition is complete, continue to stir the reaction mixture at 0-5°C for 2 hours.[2]

-

Filter the resulting solid product.[2]

-

The crude product can be further purified by recrystallization from a suitable solvent.

Causality Behind Experimental Choices:

-

Acetic Anhydride: Acetic anhydride is used to generate the nitronium ion (NO₂⁺), the active electrophile, from nitric acid.

-

Dichloromethane: Dichloromethane serves as a solvent that is inert under the reaction conditions.

-

Low Temperature (0-5°C): The nitration reaction is exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent over-nitration (the addition of multiple nitro groups), and minimize the formation of byproducts.

Diagram 1: General Workflow for the Synthesis of Nitrophenylacetic Acids

Caption: A generalized workflow for the synthesis of nitrophenylacetic acids.

Safety and Handling

Comprehensive toxicological data for this compound is not available. Therefore, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. The safety information provided is based on general knowledge of related nitroaromatic compounds.

Table 2: Hazard Identification and Safety Precautions

| Hazard Class | Precautionary Statements |

| Acute Toxicity (Oral, Dermal, Inhalation) | Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Avoid ingestion, skin contact, and inhalation of dust/vapors. |

| Skin Corrosion/Irritation | May cause skin irritation. Wear protective gloves and clothing. |

| Eye Damage/Irritation | May cause serious eye irritation. Wear eye protection. |

| Respiratory/Skin Sensitization | May cause respiratory irritation. Use in a well-ventilated area or with respiratory protection. |

Handling and Storage:

-

Engineering Controls: Work in a well-ventilated fume hood to minimize exposure.

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, a lab coat, and safety glasses or goggles.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek immediate medical attention.

Potential Applications in Drug Development and Research

While specific applications for this compound are not well-documented, its structural motifs suggest several potential areas of utility in drug discovery and organic synthesis. Nitrophenylacetic acid derivatives are known intermediates in the synthesis of various biologically active molecules.[3]

Potential Roles:

-

Intermediate for Heterocyclic Synthesis: The nitro group can be reduced to an amine, which can then participate in cyclization reactions to form a variety of heterocyclic scaffolds. These scaffolds are common in many pharmaceutical agents.

-

Precursor for Biologically Active Molecules: The carboxylic acid and the aromatic ring can be further functionalized to generate libraries of compounds for screening in drug discovery programs.

-

Research Chemical: This compound can be used as a starting material or a building block in the synthesis of novel organic molecules with potential applications in materials science or as probes for biological systems.

Diagram 2: Potential Synthetic Utility of this compound

Caption: Potential synthetic pathways for drug discovery starting from this compound.

Conclusion

This compound (CAS 287119-83-9) is a chemical compound with potential as a synthetic intermediate in various fields, including pharmaceutical research. While detailed experimental data for this specific isomer is limited, this guide provides a foundational understanding of its identity, a representative synthesis protocol, essential safety precautions, and a perspective on its potential applications. It is hoped that this compilation of information will serve as a valuable resource for scientists and researchers, enabling them to safely and effectively explore the utility of this molecule in their work. Further research is warranted to fully characterize its physicochemical properties, toxicological profile, and to uncover its specific applications in drug development and other areas of chemical science.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(2-Methyl-5-nitrophenyl)acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(2-Methyl-5-nitrophenyl)acetic Acid Derivatives in Medicinal Chemistry

This compound and its derivatives represent a class of organic compounds with significant potential in the field of drug discovery and development. The strategic placement of the methyl and nitro functional groups on the phenylacetic acid scaffold creates a molecule with diverse chemical reactivity and potential for biological activity. Phenylacetic acid derivatives, more broadly, are recognized for their role as precursors in the synthesis of various heterocyclic compounds and other biologically active molecules.[1] For instance, derivatives of the related 2-nitrophenylacetic acid are instrumental in synthesizing complex molecules, including enzyme inhibitors and anticancer agents.[1]

The precise three-dimensional arrangement of atoms within these molecules, their crystal structure, is intrinsically linked to their physicochemical properties and, consequently, their therapeutic efficacy. Understanding the crystal structure provides invaluable insights into intermolecular interactions, polymorphism, and solid-state stability—all critical parameters in drug formulation and development. X-ray crystallography stands as the definitive method for elucidating the absolute configuration and detailed three-dimensional structure of molecules, providing the accurate and reliable data necessary for rational drug design.[2] This guide offers a comprehensive overview of the methodologies involved in the crystal structure analysis of this compound derivatives, from synthesis and crystallization to the intricacies of X-ray diffraction analysis.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The success of the entire analysis hinges on the purity of the synthesized material and the perfection of the crystalline lattice.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached through various synthetic routes. A common strategy involves the nitration of a 2-methylphenylacetic acid precursor. For example, a patented method describes the synthesis of 2-methyl-3-nitrophenylacetic acid by reacting 2-methylphenylacetic acid with nitric acid in the presence of acetic anhydride and dichloromethane.[3] Similar principles can be adapted for the synthesis of the 5-nitro isomer.

Derivatives can then be prepared by modifying the carboxylic acid group. For instance, esterification or amidation reactions can be employed to introduce a variety of functional groups, leading to a library of compounds for structure-activity relationship (SAR) studies. The synthesis of related 2-methyl-5-nitroimidazole derivatives often involves the reaction of a precursor with various reagents to create diverse molecular scaffolds.[4][5]

The Art and Science of Crystallization

Growing X-ray quality crystals is a critical and often challenging step in the process.[6] The goal is to obtain single crystals of suitable size and quality for diffraction experiments. For organic compounds, crystals larger than those containing heavy atoms are typically required.[6] The process of crystallization is akin to recrystallization used for purification, but with a greater emphasis on producing highly ordered crystals.[6]

Several techniques can be employed to induce crystallization:

-

Slow Evaporation: This is a common and straightforward method where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over time. As the solvent evaporates, the concentration of the solute increases, eventually leading to supersaturation and crystal formation.

-

Vapor Diffusion: In this technique, a concentrated solution of the compound is allowed to equilibrate with a reservoir containing a solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution of the compound induces crystallization.

-

Liquid-Liquid Diffusion: This method involves layering a solution of the compound with a miscible solvent in which it is less soluble. Crystals form at the interface of the two liquids as they slowly mix.

The choice of solvent is crucial and often determined empirically. A good crystallization solvent is one in which the compound is moderately soluble.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the most powerful technique for determining the three-dimensional structure of crystalline compounds.[7][8] It provides precise information about bond lengths, bond angles, and the overall conformation of the molecule.

The Experimental Workflow

The process of single-crystal X-ray diffraction analysis can be broken down into several key stages, as illustrated in the workflow diagram below.

Figure 1: Workflow for Crystal Structure Analysis.

Step-by-Step Experimental Protocol

1. Crystal Mounting:

-

A suitable single crystal is carefully selected under a microscope.

-

The crystal is mounted on a goniometer head, often using a cryoprotectant to prevent damage during data collection at low temperatures.

2. Data Collection:

-

The mounted crystal is placed in an X-ray diffractometer.

-

A beam of monochromatic X-rays is directed at the crystal.[9]

-

The crystal is rotated, and the diffraction pattern of X-rays scattered by the crystal is recorded on a detector.[9]

3. Data Processing:

-

The raw diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.

-

This step involves indexing the diffraction spots and integrating their intensities.

4. Structure Solution:

-

The processed data is used to solve the "phase problem" and obtain an initial electron density map of the molecule.

-

For small molecules, direct methods are commonly used to determine the initial phases.[8]

5. Structure Refinement:

-

The initial model of the structure is refined against the experimental data using least-squares methods.

-

Anisotropic thermal parameters are typically refined for all non-hydrogen atoms.[8]

6. Structure Validation:

-

The final refined structure is validated to ensure its quality and accuracy.

-

This involves checking for consistency and plausibility of bond lengths, angles, and other geometric parameters.

Data Analysis and Interpretation: From Diffraction Pattern to Molecular Insights

The culmination of the experimental work is the detailed analysis of the refined crystal structure. This provides a wealth of information about the molecule's conformation, intermolecular interactions, and packing in the solid state.

Key Crystallographic Parameters

A summary of the key crystallographic data for a hypothetical derivative is presented in the table below. This information is typically reported in a Crystallographic Information File (CIF).[10][11][12]

| Parameter | Value |

| Chemical Formula | C9H9NO4 |

| Formula Weight | 195.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 12.123(3) |

| c (Å) | 9.345(2) |

| α (°) | 90 |

| β (°) | 105.34(3) |

| γ (°) | 90 |

| Volume (ų) | 932.1(4) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.390 |

| Absorption Coefficient (mm⁻¹) | 0.110 |

| F(000) | 408 |

| R(int) | 0.034 |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.123 |

| R indices (all data) | R1 = 0.058, wR2 = 0.135 |

Note: These are example values and will vary for different derivatives.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions, such as hydrogen bonds and van der Waals forces. For example, in the crystal structure of 2-(2-Methyl-3-nitrophenyl)acetic acid, molecules are linked into centrosymmetric dimers by intermolecular O—H⋯O hydrogen bonds.[13] Understanding these interactions is crucial for predicting the physical properties of the solid material.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts within a crystal structure.[14] This analysis can provide insights into the relative contributions of different types of interactions to the overall crystal packing.

Data Deposition and Dissemination: Ensuring Scientific Integrity

To ensure the reproducibility and accessibility of crystallographic data, it is standard practice to deposit the final refined structure in a public database. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[15][16][17]

The standard format for submitting crystallographic data is the Crystallographic Information File (CIF).[18][19] This file contains all the necessary information to describe the crystal structure, including the unit cell parameters, atomic coordinates, and experimental details.

Conclusion: The Impact on Drug Development

The crystal structure analysis of this compound derivatives provides a fundamental understanding of their molecular architecture and solid-state properties. This knowledge is paramount in the drug development process, influencing everything from lead optimization and formulation to intellectual property protection. By leveraging the insights gained from X-ray crystallography, researchers can make more informed decisions in the design of novel therapeutics with improved efficacy and safety profiles. The ability to correlate specific structural features with biological activity is a cornerstone of modern, structure-based drug design.[2]

References

- 1. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. jocpr.com [jocpr.com]

- 6. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]

- 7. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 8. mkuniversity.ac.in [mkuniversity.ac.in]

- 9. azolifesciences.com [azolifesciences.com]

- 10. iucr.org [iucr.org]

- 11. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystallographic Information File - Wikipedia [en.wikipedia.org]

- 13. semanticscholar.org [semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]

- 16. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 17. Cambridge Structural Database (CSD) | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 18. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Degradation Profile of 2-(2-Methyl-5-nitrophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for understanding and evaluating the chemical stability of 2-(2-Methyl-5-nitrophenyl)acetic acid. As a crucial aspect of drug development and chemical lifecycle management, a thorough understanding of a molecule's degradation profile is paramount. This document is designed to equip researchers with the foundational knowledge and practical methodologies to establish a robust stability-indicating profile for this compound.

Introduction to this compound

This compound is an organic compound featuring a phenylacetic acid backbone substituted with both a methyl and a nitro group.[1] While specific applications of this particular isomer are not extensively documented in publicly available literature, related nitrophenylacetic acid derivatives are recognized for their utility as synthetic intermediates in the preparation of more complex molecules, including heterocyclic compounds with potential biological activity.[2] The presence of the nitro group, a strong electron-withdrawing group, and the carboxylic acid functionality suggests that this molecule could serve as a valuable building block in medicinal chemistry and materials science.

The stability of such a compound is a critical parameter, influencing its storage, handling, and its suitability as a precursor in multi-step syntheses. Degradation can lead to the formation of impurities, which may impact the yield and purity of subsequent reactions or, in a pharmaceutical context, the safety and efficacy of an active pharmaceutical ingredient (API). Therefore, a systematic investigation of its degradation under various stress conditions is essential.

Physicochemical Properties and Their Influence on Stability

A comprehensive understanding of the physicochemical properties of this compound is the first step in designing meaningful stability studies. While experimental data for this specific molecule is scarce, we can infer certain characteristics based on its structure and data from analogous compounds.

| Property | Estimated Value/Information | Relevance to Stability |

| Molecular Formula | C9H9NO4 | Provides the basis for molecular weight and elemental composition. |

| Molecular Weight | 195.17 g/mol [1][3] | Essential for quantitative analysis. |

| pKa | ~3.94 (Estimated based on 2-nitrophenylacetic acid)[4] | The acidity of the carboxylic acid group will dictate its ionization state at different pH values, which can significantly influence its solubility and susceptibility to certain degradation pathways. |

| Solubility | Expected to be sparingly soluble in water and more soluble in organic solvents. | Solubility is a key factor in designing solution-state stability studies and in developing analytical methods. |

| LogP | ~1.9 (Estimated based on 2-(2-methyl-6-nitrophenyl)acetic acid)[3] | The octanol-water partition coefficient provides insight into the compound's lipophilicity, which can influence its interaction with different formulation components. |

Forced Degradation Studies: A Strategic Approach

Forced degradation, or stress testing, is a cornerstone of stability assessment.[5][6][7][8][9] It involves subjecting the compound to conditions more severe than those it would typically encounter during storage and handling. The primary objectives of such studies are to identify potential degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method.[5][6][7]

A general workflow for conducting forced degradation studies is outlined below:

Figure 1: A generalized experimental workflow for conducting forced degradation studies on this compound.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many organic molecules.[5] For this compound, the primary focus of hydrolytic stress testing will be on the stability of the nitro group and the potential for decarboxylation under extreme conditions.

Experimental Protocol:

-

Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in:

-

0.1 M Hydrochloric Acid (Acidic Condition)

-

Water (Neutral Condition)

-

0.1 M Sodium Hydroxide (Basic Condition)

-

-

Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 24, 48, 72 hours).

-

Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze using a suitable analytical method (e.g., HPLC).

Postulated Degradation Pathways:

Under harsh acidic or basic conditions, particularly with heat, the potential for decarboxylation exists, although this is generally less common for phenylacetic acids compared to other structures. A more likely scenario, especially under basic conditions, could involve reactions related to the nitro group, such as the formation of colored byproducts.

Oxidative Degradation

Oxidative degradation can be initiated by atmospheric oxygen or oxidizing agents.[10] The methyl group and the aromatic ring of this compound are potential sites for oxidation.

Experimental Protocol:

-

Preparation of Solution: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Stress Conditions: Add a solution of hydrogen peroxide (e.g., 3-30%) and incubate at room temperature or a slightly elevated temperature for a defined period.

-

Sample Analysis: At specified time intervals, withdraw a sample and analyze it.

Postulated Degradation Pathways:

Oxidation of the methyl group to a hydroxymethyl or carboxylic acid group is a plausible degradation pathway. Additionally, oxidation of the aromatic ring could lead to the formation of phenolic derivatives.

Figure 2: Postulated oxidative degradation pathways for this compound.

Photolytic Degradation

Nitroaromatic compounds are known to be sensitive to light.[11] The nitro group can undergo photoreduction or other photochemical reactions.

Experimental Protocol:

-

Sample Preparation: Expose both solid samples and solutions of this compound to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Control: Protect a parallel set of samples from light to serve as dark controls.

-

Sample Analysis: Analyze the samples at appropriate time intervals.

Postulated Degradation Pathways:

Photoreduction of the nitro group to a nitroso or amino group is a primary anticipated degradation pathway. Other potential reactions include ring modifications and polymerization.

Thermal Degradation

Thermal degradation studies assess the stability of the compound at elevated temperatures.

Experimental Protocol:

-

Sample Preparation: Place solid samples of this compound in a controlled temperature and humidity chamber (e.g., 60°C, 80°C, and 40°C/75% RH).

-

Sample Analysis: Analyze the samples at predetermined time points.

Postulated Degradation Pathways:

In the solid state, thermal degradation may lead to decarboxylation, especially at higher temperatures. The presence of moisture can also facilitate hydrolytic degradation.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active compound and the increase in the concentration of its degradation products.[12] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Method Development Protocol:

-

Column Selection: A C18 reversed-phase column is a good starting point.

-

Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically required to separate the parent compound from its more polar and less polar degradation products.

-

Detector Wavelength: The UV detector wavelength should be chosen at the λmax of this compound to ensure maximum sensitivity. A photodiode array (PDA) detector is highly recommended as it can help in assessing the peak purity of the parent compound.

-

Method Validation: The developed method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Identification of Degradation Products:

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the identification and structural elucidation of degradation products. By coupling the HPLC system to a mass spectrometer, the mass-to-charge ratio (m/z) of the degradation products can be determined, providing crucial information about their molecular weight and elemental composition. Further fragmentation studies (MS/MS) can help in elucidating their structures.

Data Presentation and Interpretation

The results of forced degradation studies should be presented in a clear and concise manner. A summary table is an effective way to present the data.

| Stress Condition | Duration | % Assay of Parent Compound | % Degradation | Major Degradation Products (Retention Time) | Mass Balance (%) |

| 0.1 M HCl, 80°C | 24 h | ||||

| 0.1 M NaOH, 80°C | 24 h | ||||

| 3% H2O2, RT | 24 h | ||||

| Photolytic (Solid) | 1.2 million lux h | ||||

| Thermal (80°C, Solid) | 7 days |

Mass Balance: An important aspect of interpreting forced degradation data is the mass balance, which is the sum of the assay of the parent compound and the percentage of all degradation products. A good mass balance (typically 95-105%) indicates that all major degradation products have been detected.

Conclusion

This guide provides a comprehensive framework for establishing the stability and degradation profile of this compound. By systematically applying the principles of forced degradation and developing a validated stability-indicating analytical method, researchers can gain a thorough understanding of the chemical behavior of this molecule. This knowledge is fundamental for its potential use in drug development, chemical synthesis, and other scientific applications, ensuring its quality, safety, and efficacy.

References

- 1. chemwhat.com [chemwhat.com]

- 2. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 3. 2-(2-Methyl-6-nitrophenyl)acetic acid | C9H9NO4 | CID 675115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(2-Nitrophenyl)acetic acid(3740-52-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biomedres.us [biomedres.us]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. rjptonline.org [rjptonline.org]

- 10. A Kinetic and Mechanistic Study of Oxidative Degradation of 2-Aminophenol in Aqueous Alkaline Medium and Antimicrobial Study of Degradation Product 2-Aminophenoxazin-3-One [scielo.org.mx]

- 11. On-demand guest release from MOF-5 sealed with nitrophenylacetic acid photocapping groups - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 12. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Methyl-5-nitrophenyl)acetic acid: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 2-(2-Methyl-5-nitrophenyl)acetic acid, a substituted aromatic carboxylic acid. While specific historical discovery details for this particular isomer are not extensively documented in publicly accessible literature, this paper synthesizes available data on its properties and proposes a logical synthetic pathway based on established organic chemistry principles and published methods for related isomers. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction to Nitrophenylacetic Acids

Nitrophenylacetic acids are a class of organic compounds characterized by a phenylacetic acid backbone with one or more nitro group substituents on the benzene ring. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the chemical reactivity and biological activity of these molecules. They serve as versatile intermediates in organic synthesis, particularly in the preparation of heterocyclic compounds and as precursors to biologically active molecules.[1] For instance, (2-Nitrophenyl)acetic acid is a known precursor for the synthesis of various heterocycles and has been utilized as a protecting group in organic synthesis.[1]

Physicochemical Properties of this compound

This compound, with the CAS Registry Number 287119-83-9, is a solid at room temperature.[2] Its molecular structure consists of a benzene ring substituted with a methyl group at position 2, a nitro group at position 5, and an acetic acid group at position 1. The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 287119-83-9 | --INVALID-LINK--[2] |

| Molecular Formula | C9H9NO4 | --INVALID-LINK--[2] |

| Molecular Weight | 195.17 g/mol | --INVALID-LINK--[2] |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Synonyms | 2-Methyl-5-nitrophenylacetic acid | --INVALID-LINK--[2] |

Proposed Synthesis Pathway

A logical approach for the synthesis of the target molecule would involve the direct nitration of 2-methylphenylacetic acid. The directing effects of the methyl and acetic acid groups on the aromatic ring are crucial in determining the regioselectivity of the nitration. The methyl group is an ortho-, para-director, while the acetic acid group is a meta-director. The substitution pattern of the starting material will influence the position of the incoming nitro group.

Below is a proposed step-by-step methodology for the synthesis of this compound.

Experimental Protocol: Proposed Synthesis

Reaction: Nitration of 2-Methylphenylacetic Acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-methylphenylacetic acid and a suitable solvent such as dichloromethane.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Preparation of Nitrating Agent: In a separate beaker, prepare the nitrating agent by cautiously adding nitric acid to acetic anhydride while maintaining a low temperature.

-

Addition of Nitrating Agent: Slowly add the prepared nitrating agent to the cooled solution of 2-methylphenylacetic acid through the dropping funnel, ensuring the reaction temperature does not exceed 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by pouring the mixture over crushed ice.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system to yield pure this compound.

Visualization of the Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Potential Applications and Biological Significance

While specific applications for this compound are not extensively reported, the broader class of nitrophenylacetic acid derivatives has shown utility in various fields.

-

Synthetic Intermediates: As with other nitrophenylacetic acids, this compound can serve as a valuable intermediate in the synthesis of more complex molecules. The nitro group can be readily reduced to an amino group, which can then be further functionalized to create a variety of derivatives.[1]

-

Potential Biological Activity: Nitroaromatic compounds are known to exhibit a wide range of biological activities. For instance, derivatives of nicotinic acid containing a nitro group have been investigated for their antibacterial and antifungal properties. The presence of the nitro group is often crucial for their biological function.

Logical Relationships in Potential Applications

Caption: Potential synthetic pathways and applications stemming from this compound.

Conclusion

This compound is a nitroaromatic compound with potential as a synthetic intermediate in various chemical and pharmaceutical applications. While detailed information regarding its discovery and specific uses is limited, its structural similarity to other well-studied nitrophenylacetic acids suggests its utility in the synthesis of novel compounds. The proposed synthetic pathway provides a viable route for its preparation, enabling further investigation into its chemical and biological properties. Future research is warranted to fully elucidate the potential of this compound in drug discovery and materials science.

References

The Pharmacological Kaleidoscope: A Technical Guide to the Bioactivities of Nitrophenylacetic Acid Derivatives

Foreword: Unveiling the Potential of a Versatile Scaffold

To the dedicated researchers, intrepid scientists, and visionary drug development professionals, this guide serves as a deep dive into the multifaceted world of nitrophenylacetic acid (NPAA) derivatives. Far from being a mere synthetic curiosity, the NPAA scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a spectrum of compounds with promising biological activities. This document eschews a rigid, templated approach, instead opting for a narrative that follows the science, exploring the core biological activities of these derivatives with an emphasis on mechanistic understanding and practical, field-tested experimental validation. Our exploration will be grounded in the principles of Expertise, Experience, and Trustworthiness, providing not just protocols, but the rationale behind them, ensuring that the methodologies described are robust and self-validating.

I. The Antimicrobial Frontier: Combating Pathogenic Threats

The quest for novel antimicrobial agents is a perpetual battle against evolving resistance mechanisms. Nitrophenylacetic acid derivatives have shown considerable promise in this arena, exhibiting activity against a range of bacterial and fungal pathogens.

A. Mechanistic Insights: A Tale of Two Electrons

The antimicrobial action of many nitroaromatic compounds, including NPAA derivatives, is intrinsically linked to the reductive metabolism of the nitro group.[1] This process, often more efficient in microbial cells than in mammalian cells, is a key determinant of their selective toxicity.

The prevailing hypothesis suggests a multi-step activation cascade:

-

One-Electron Reduction: Intracellular reductases, such as nitroreductases present in bacteria, donate a single electron to the nitro group, forming a nitro anion radical.[1]

-

Generation of Reactive Nitrogen Species: This highly reactive radical can then be further reduced, leading to the formation of cytotoxic nitroso and hydroxylamine intermediates.

-

Macromolecular Damage: These reactive species are capable of inflicting widespread damage to cellular macromolecules. Covalent binding to DNA can lead to strand breaks and helical instability, while interactions with proteins and enzymes can disrupt critical metabolic pathways, ultimately culminating in cell death.[1]

Caption: Proposed mechanism of antimicrobial action for nitrophenylacetic acid derivatives.

B. Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a cornerstone metric for quantifying antimicrobial activity. The broth microdilution method is a standardized and widely accepted technique for its determination.[1][2]

Objective: To determine the lowest concentration of a nitrophenylacetic acid derivative that inhibits the visible growth of a specific microorganism.

Materials:

-

Test compound (NPAA derivative)

-

Bacterial or fungal isolates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium[1]

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

McFarland turbidity standards (0.5)

-

Sterile saline or phosphate-buffered saline (PBS)

Step-by-Step Methodology:

-

Inoculum Preparation:

-

Aseptically pick several colonies of the test microorganism from an overnight culture on an agar plate.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

Dilute this standardized suspension in the appropriate broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[3]

-

-

Compound Dilution Series:

-

Prepare a stock solution of the NPAA derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the broth medium directly in the 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the diluted inoculum to each well of the microtiter plate already containing the serially diluted compound.

-

Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

-

MIC Determination:

-

Following incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[4]

-

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using broth microdilution.

C. Structure-Activity Relationship (SAR) Insights

Preliminary studies suggest that the position of the nitro group and the nature of other substituents on the phenyl ring significantly influence antimicrobial potency. For instance, electron-withdrawing groups elsewhere on the ring can enhance activity, potentially by facilitating the initial reduction of the nitro group.

II. Anticancer Potential: Inducing Apoptosis in Malignant Cells

The development of novel anticancer agents with improved efficacy and reduced side effects is a critical goal in oncology research. Phenylacetic acid and its derivatives have been shown to possess anti-proliferative and apoptosis-inducing effects on various cancer cell lines.[5]

A. Mechanistic Insights: Triggering Programmed Cell Death

While the precise mechanisms are still under investigation, a significant body of evidence points towards the induction of apoptosis as a primary mode of anticancer action for nitrophenylacetic acid derivatives.[6] This programmed cell death is a tightly regulated process involving a cascade of molecular events.

Key signaling pathways potentially modulated by NPAA derivatives include:

-

Mitochondrial (Intrinsic) Pathway: These compounds may induce mitochondrial outer membrane permeabilization, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway.

-

Caspase Cascade Activation: Caspase-9 subsequently activates effector caspases, such as caspase-3 and caspase-7. These effector caspases are the executioners of apoptosis, cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis, including cell shrinkage, chromatin condensation, and formation of apoptotic bodies.

-

Modulation of Bcl-2 Family Proteins: The anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members of the Bcl-2 protein family are critical regulators of the intrinsic pathway. NPAA derivatives may shift the balance towards pro-apoptotic members, promoting apoptosis.

Caption: Simplified signaling pathway for apoptosis induction by NPAA derivatives.

B. Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[7][8]

Objective: To determine the concentration of a nitrophenylacetic acid derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

-

Test compound (NPAA derivative)

-

Cancer cell line of interest (e.g., MCF-7, PC3, HL-60)[5]

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Sterile 96-well cell culture plates

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

-

Compound Treatment:

-

Prepare serial dilutions of the NPAA derivative in complete cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

-

Determine the IC₅₀ value from the curve.

-

C. Structure-Activity Relationship (SAR) Insights

Studies have shown that the presence and position of the nitro group are critical for cytotoxic activity. For example, some 2-(4-Fluorophenyl)-N-phenylacetamide derivatives with a nitro moiety demonstrated higher cytotoxic effects compared to those with a methoxy group.[5][9] The specific cancer cell line also plays a crucial role, with some derivatives showing preferential activity against certain types of cancer.[5]

| Derivative Class | Cancer Cell Line | Reported IC₅₀ (µM) | Reference |

| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | PC3 (Prostate) | 52 | [5] |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 (Prostate) | 80 | [5] |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 (Breast) | 100 | [5] |

Table 1: Representative cytotoxic activities of selected nitrophenylacetic acid derivatives.

III. Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, from arthritis to neurodegenerative disorders. Phenylacetic acid derivatives, in general, are known to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[10]

A. Mechanistic Insights: Inhibition of Prostaglandin Synthesis

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs), a class to which phenylacetic acid derivatives belong, is the inhibition of COX enzymes (COX-1 and COX-2).[11]

-

COX Enzymes and Prostaglandins: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[11]

-

Inhibition by NPAA Derivatives: Nitrophenylacetic acid derivatives can act as competitive inhibitors of COX enzymes, blocking the active site and preventing arachidonic acid from binding. This leads to a reduction in prostaglandin synthesis, thereby alleviating the symptoms of inflammation.

Caption: Mechanism of anti-inflammatory action via COX enzyme inhibition.

B. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the anti-inflammatory activity of novel compounds.[12][13]

Objective: To assess the ability of a nitrophenylacetic acid derivative to reduce acute inflammation in a rat model.

Materials:

-

Test compound (NPAA derivative)

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% w/v in sterile saline)

-

Pletysmometer or calipers

-

Vehicle for compound administration (e.g., saline, carboxymethyl cellulose)

Step-by-Step Methodology:

-

Animal Acclimatization and Grouping:

-

Acclimatize the rats to the laboratory conditions for at least one week.

-

Divide the animals into groups (e.g., vehicle control, positive control with a known NSAID like indomethacin, and test groups with different doses of the NPAA derivative).

-

-

Compound Administration:

-

Administer the test compound or vehicle to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified time before inducing inflammation (typically 30-60 minutes).

-

-

Induction of Edema:

-

Inject a small volume (e.g., 0.1 mL) of the 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[13]

-

-

Measurement of Paw Volume:

-

Measure the volume of the injected paw using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-injection).

-

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point.

-

Determine the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

-

Analyze the data statistically (e.g., using ANOVA followed by a post-hoc test).

-

IV. Other Potential Biological Activities: A Glimpse into Further Applications

Beyond the well-explored antimicrobial, anticancer, and anti-inflammatory activities, the nitrophenylacetic acid scaffold holds potential in other domains.

-

Enzyme Inhibition: Derivatives of 2-nitrophenylacetic acid are precursors to quindoline, whose derivatives have been investigated as enzyme inhibitors.[12] 4-Nitrophenylacetic acid has been shown to inhibit 3-hydroxyacyl-CoA dehydrogenase.[5] This suggests that NPAA derivatives could be tailored to target a variety of enzymes with therapeutic relevance.

-

Herbicidal Activity: 2-Nitrophenylacetic acid has demonstrated selective herbicidal properties.[12] The mechanism of action for nitrodiphenyl ether herbicides, a related class, involves the light- and oxygen-dependent generation of reactive oxygen species that cause rapid membrane lipid peroxidation and cell death.

-

Neuroprotection: While direct evidence for the neuroprotective effects of nitrophenylacetic acid derivatives is currently limited, the broader class of phenolic acids has been extensively studied for its ability to mitigate oxidative stress, neuroinflammation, and excitotoxicity in neuronal cells.[7] This presents a compelling rationale for future investigations into the neuroprotective potential of novel NPAA derivatives.

V. Conclusion: A Scaffold of Opportunity

This technical guide has illuminated the diverse and potent biological activities of nitrophenylacetic acid derivatives. From combating microbial infections and inducing cancer cell death to quelling inflammation, the NPAA scaffold has proven to be a fertile ground for the discovery of new therapeutic agents. The detailed experimental protocols provided herein offer a validated framework for the continued exploration and characterization of these promising compounds. As our understanding of the intricate molecular mechanisms deepens, so too will our ability to rationally design and synthesize the next generation of nitrophenylacetic acid-based drugs, tailored for enhanced efficacy and specificity. The journey from a simple chemical scaffold to a life-saving therapeutic is long and arduous, but for nitrophenylacetic acid and its derivatives, the path is well-lit with scientific promise.

References

- 1. Rapid burst kinetics in the hydrolysis of 4-nitrophenyl acetate by penicillin G acylase from Kluyvera citrophila. Effects of mutation F360V on rate constants for acylation and de-acylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective and Anti-Inflammatory Effects of Evernic Acid in an MPTP-Induced Parkinson’s Disease Model | MDPI [mdpi.com]

- 3. agrilifeextension.tamu.edu [agrilifeextension.tamu.edu]

- 4. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Nitrophenylacetic Acid|Research Use Only Reagent [benchchem.com]

- 9. Overview of herbicide mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 11. chemimpex.com [chemimpex.com]

- 12. benchchem.com [benchchem.com]

- 13. Mode of Action Studies on Nitrodiphenyl Ether Herbicides: I. Use of Barley Mutants to Probe the Role of Photosynthetic Electron Transport - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 2-(2-Methyl-5-nitrophenyl)acetic Acid in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Synthetic Building Block

In the landscape of organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the myriad of available building blocks, substituted phenylacetic acids have emerged as particularly valuable scaffolds due to their inherent reactivity and propensity for elaboration into a diverse array of heterocyclic systems and pharmacologically active agents. This guide focuses on a specific, yet highly potent, member of this class: 2-(2-Methyl-5-nitrophenyl)acetic acid. Its unique substitution pattern—a sterically accessible carboxylic acid, an activating/directing methyl group, and a versatile nitro group—renders it a powerful tool for the synthesis of novel compounds with potential therapeutic applications. This document serves as a comprehensive technical resource, providing insights into its synthesis, properties, and, most critically, its application as a strategic building block in the development of innovative organic molecules.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is the bedrock of its effective utilization in synthesis. This section details the key physicochemical and spectroscopic characteristics of this compound.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 287119-83-9 | [1] |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

| Appearance | Expected to be a pale yellow or off-white solid | General knowledge based on related compounds |

| Solubility | Soluble in many organic solvents such as methanol, ethanol, ethyl acetate, and acetone. Limited solubility in water. | General knowledge based on related compounds |

Spectroscopic Characterization

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the acetic acid moiety, and the methyl protons. The aromatic region would likely show a complex splitting pattern due to the disubstitution of the benzene ring. The methylene protons would appear as a singlet, and the methyl protons as another singlet. The carboxylic acid proton would present as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR would display signals for the nine unique carbon atoms, including the carboxyl carbon, the carbons of the aromatic ring, the methylene carbon, and the methyl carbon. The presence of the nitro group would influence the chemical shifts of the aromatic carbons.

1.1.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by several key absorption bands that confirm the presence of the principal functional groups.[2]

-

O-H Stretch: A broad band in the region of 3300-2500 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.[2]

-

C=O Stretch: A strong, sharp absorption between 1760 and 1690 cm⁻¹ will indicate the carbonyl of the carboxylic acid.[2]

-

N-O Stretch: Two distinct bands, typically around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric), will be indicative of the nitro group.

-

C-H Stretch: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will be observed just below 3000 cm⁻¹.

1.1.3. Mass Spectrometry (MS) (Predicted)